molecular formula C16H14FN3O2 B11262814 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11262814
M. Wt: 299.30 g/mol
InChI Key: SWUCSMDBWMWBGQ-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H14FN3O2 and its molecular weight is 299.30 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H21N3O2
Molecular Weight 323.396 g/mol
LogP 2.8682
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 55.632 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as a potent inhibitor of enzymes involved in inflammatory pathways, particularly through its action on lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of leukotrienes involved in inflammation and immune responses .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, suggesting a potential role as antibacterial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Molecular docking studies indicate that it could inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation and apoptosis . In vitro studies have shown promising results against several cancer cell lines, although detailed IC50 values for this specific compound are still under investigation.

Anti-inflammatory Effects

In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which could lead to reduced inflammation in various models of inflammatory diseases . Further experimental validation is required to confirm these findings.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives, highlighting their potential as new antimicrobial agents .
  • Case Study on Anticancer Activity
    • Research focused on the anticancer properties of related compounds revealed that modifications in the pyridine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study suggested that substituents at specific positions could optimize the compound's efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its role as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the development of heterocyclic scaffolds that demonstrate significant pharmacological activities. Research indicates that derivatives synthesized from this compound exhibit promising antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that derivatives of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide show potent activity against various cancer cell lines. For example:

  • Compounds derived from this structure were tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating IC50 values indicating effective growth inhibition .

Antimicrobial Properties

The compound and its derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Synthesis of Novel Compounds

The synthesis pathways for this compound involve various chemical reactions, including:

  • Reactions with Aldehydes: The compound has been reacted with different aldehydes to create new derivatives with enhanced biological activities.
  • Formation of Heterocycles: It serves as a building block for synthesizing complex heterocyclic structures, which are often more biologically active than their precursors .

Case Study 1: Antitumor Activity Evaluation

A study published in the European Journal of Medicinal Chemistry explored the antitumor effects of synthesized derivatives based on the compound. The results demonstrated that specific modifications led to enhanced potency against various cancer cell lines, suggesting a viable pathway for developing new cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that derivatives of the compound exhibited significant activity against resistant strains of bacteria. The SAR analysis indicated that electron-withdrawing groups on the phenyl ring were crucial for enhancing antibacterial activity .

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes acid-catalyzed condensation with aldehydes to form arylidene derivatives. This reaction exploits the active methyl group adjacent to the pyridinone carbonyl.

ReagentConditionsProductYieldReference
BenzaldehydeEthanol, reflux, 3 h(E)-2-(3-cyano-4,6-dimethyl-2-oxo...76–90%
4-FluorobenzaldehydePiperidine catalyst, 80°CFluoro-substituted arylidene analog82%

Mechanism : The reaction proceeds via a Knoevenagel-type mechanism, where the acidic α-hydrogen of the methyl group is deprotonated, enabling nucleophilic attack on the aldehyde carbonyl.

Nucleophilic Substitution

The cyano group at position 3 of the pyridine ring participates in nucleophilic substitution reactions, particularly with amines and hydrazines .

ReagentConditionsProductYieldReference
Hydrazine hydrateEthanol, reflux, 3 hTriazine derivatives71%
MethylamineDMF, 60°C, 6 hN-Methylated acetamide analog68%

Key Insight : The electron-withdrawing cyano group enhances the electrophilicity of the pyridine ring, facilitating substitution at position 3.

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

ConditionsProductApplicationReference
1M HCl, reflux2-(3-cyano-4,6-dimethyl-2-oxo... acidPrecursor for salt formation
NaOH (aq), 70°CSodium carboxylate saltBioavailability enhancement

Stability Note : Prolonged exposure to strong bases (>pH 10) leads to decomposition of the pyridinone ring.

Cyclization Reactions

Reaction with malononitrile or thiosemicarbazide generates fused heterocycles, expanding structural diversity .

ReagentConditionsProductYieldReference
MalononitrileTEA, ethanol, refluxPyrido[2,1-c] triazine76%
ThiosemicarbazideAcetic acid, 100°CThiazolo[5,4-b]pyridine derivative65%

Mechanistic Pathway : Cyclization occurs via nucleophilic attack of the acetamide nitrogen on electrophilic carbon centers introduced by the reagent .

Electrophilic Aromatic Substitution

The fluorophenyl moiety undergoes selective halogenation and nitration.

ReagentConditionsProductYieldReference
HNO3/H2SO40°C, 2 h3-Fluoro-4-nitrophenyl derivative58%
Br2, FeBr3CH2Cl2, RT3-Fluoro-5-bromophenyl analog63%

Regioselectivity : Electron-withdrawing groups direct substitution to meta positions relative to the fluorine atom.

Metal Coordination

The pyridinone oxygen and cyano group act as ligands for transition metals, forming complexes with catalytic potential.

Metal SaltConditionsComplex StructureApplicationReference
Cu(NO3)2Methanol, RTOctahedral Cu(II) complexOxidation catalysis
FeCl3Ethanol, refluxFe(III)-pyridinone adductMagnetic materials

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

  • Arylidene derivatives show improved cytotoxicity (IC50: 1.2–4.8 µM) against MCF-7 cells .

  • Triazine analogs exhibit COX-2 inhibition (Ki: 0.8 µM) .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide, and what key reaction conditions influence yield and purity?

Basic
The compound is synthesized via multi-step organic reactions. A typical route involves:

Pyridine ring formation : Starting with a precursor like 2,4-dimethylpyridine, introducing the cyano group via nucleophilic substitution under basic conditions.

Acetamide coupling : Reacting the pyridine intermediate with 3-fluoroaniline using a condensing agent (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF.

Purification : Chromatography or recrystallization to achieve high purity (>95%).

Critical factors include:

  • pH control during substitution to prevent side reactions.
  • Temperature optimization (e.g., 60–80°C for cyclization).
  • Catalyst selection (e.g., Lewis acids for regioselective substitutions).

For industrial-scale adaptations, continuous flow reactors and automated platforms improve reproducibility .

Q. How do the structural features of this compound influence its potential biological activity?

Basic
The compound’s bioactivity is attributed to:

  • Cyano group : Acts as an electrophile, enabling interactions with nucleophilic residues in enzymes or receptors.
  • Dimethyl substitutions : Enhance lipophilicity, improving membrane permeability.
  • Acetamide moiety : Facilitates hydrogen bonding with biological targets (e.g., kinases or proteases).
  • 3-Fluorophenyl group : Introduces electron-withdrawing effects, stabilizing binding interactions.

Preliminary in vitro assays (e.g., kinase inhibition or antimicrobial screens) are recommended to validate hypotheses .

Q. How can researchers employ crystallographic refinement tools like SHELXL to resolve ambiguities in the compound’s molecular structure?

Advanced
SHELXL is critical for high-resolution crystallographic refinement:

Data collection : Use high-intensity X-rays (e.g., synchrotron sources) to resolve electron density maps.

Hydrogen bonding analysis : Apply SHELXL’s restraints to model H-atoms in positions consistent with NMR data.

Twinning correction : Use the TWIN/BASF commands for twinned crystals, common in flexible acetamide derivatives.

Contradictions in bond lengths or angles can arise from disordered solvent molecules; refine occupancy factors or apply ISOR/DFIX constraints .

Q. What methodological approaches are recommended for analyzing discrepancies in reported synthetic yields of this compound across different studies?

Advanced
Yield discrepancies often stem from:

  • Reagent purity : Impurities in starting materials (e.g., 3-fluoroaniline) reduce efficiency.
  • Reaction monitoring : Use HPLC or LC-MS to track intermediate formation and optimize stepwise conditions.
  • Scale effects : Pilot studies show microliter-scale reactions (e.g., in microfluidic devices) improve mixing and heat transfer vs. batch methods.

A comparative table from recent studies:

MethodYield (%)Purity (%)Reference
Conventional heating65–7090–92
Ultrasonication85–9095–98

Statistical analysis (e.g., ANOVA) identifies significant variables (e.g., sonication time) .

Q. What strategies optimize the compound’s reactivity in substitution reactions at the pyridine ring?

Advanced
To enhance reactivity:

Activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions.

Directing groups : Introduce temporary groups (e.g., boronic esters) to guide regioselectivity.

Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions.

Ultrasonication accelerates reaction rates by 30–50% via cavitation, reducing side-product formation .

Q. Which in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Basic
Recommended assays include:

  • Enzyme inhibition : Kinase profiling (e.g., EGFR or CDK2) at 1–10 µM concentrations.
  • Antimicrobial testing : MIC assays against S. aureus or E. coli.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

Dose-response curves (IC50) and structural analogs (e.g., 2-methylphenyl derivatives) provide mechanistic insights .

Q. How does ultrasonication enhance the efficiency of N-cyanoacylation and cyclization steps in synthesizing derivatives of this compound?

Advanced
Ultrasonication improves:

  • Reaction time : Reduces from 12 hours (conventional) to 2–4 hours via accelerated mass transfer.
  • Yield : Increases by 15–20% due to reduced decomposition.
  • Purity : Minimizes byproducts (e.g., dimerization) through uniform energy distribution.

Example protocol:

Mix pyridine precursor with cyanoacetic acid in acetonitrile.

Sonicate at 40 kHz, 50°C for 3 hours.

Isolate via vacuum filtration (yield: 88–92%, purity: 97%) .

Q. Notes

  • Methodological focus : Emphasized experimental design, structural analysis, and data validation.
  • Advanced vs. basic : Differentiated synthesis fundamentals from optimization/analytical techniques.

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C16H14FN3O2/c1-10-6-11(2)20(16(22)14(10)8-18)9-15(21)19-13-5-3-4-12(17)7-13/h3-7H,9H2,1-2H3,(H,19,21)

InChI Key

SWUCSMDBWMWBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)C#N)C

Origin of Product

United States

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